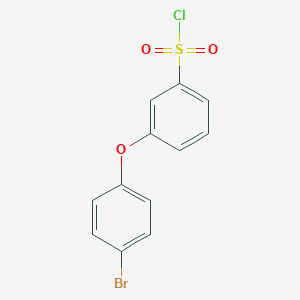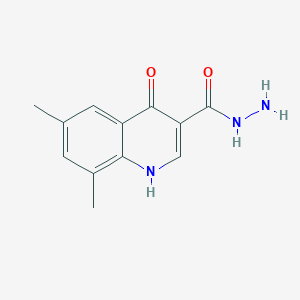
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C16H18F3NO3S2 and a molecular weight of 393.44 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfanyl group and an ethylammonium tosylate moiety. These features make it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the reaction of 1-Phenyl-2-trifluoromethylsulfanyl-ethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The starting materials are dissolved in an appropriate solvent, such as dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group acts as a leaving group.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can modulate the activity of these targets by altering their chemical environment or binding affinity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can be compared with other similar compounds, such as:
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound has a similar trifluoromethylsulfonyl group but differs in its overall structure and reactivity.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains a bis(trifluoromethanesulfonyl) group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H18F3NO3S2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]azanium |
InChI |
InChI=1S/C9H10F3NS.C7H8O3S/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8H,6,13H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
JGIFXJSWUUVNBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C(CSC(F)(F)F)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)



![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)


![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

